molecular formula C19H18Cl2N2O3S B275771 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B275771
M. Wt: 425.3 g/mol
InChI Key: UGWWQRKXYRRXRC-UHFFFAOYSA-N
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Description

4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of 5-(3,5-dichlorophenyl)-2-furylmethanol, which is then converted into its corresponding amine. This amine is subsequently reacted with 4-(2-bromoethyl)benzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: A sulfonamide used to treat bacterial infections.

Uniqueness

4-[2-({[5-(3,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to its complex structure, which includes both a dichlorophenyl and a furyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, setting it apart from simpler sulfonamides.

Properties

Molecular Formula

C19H18Cl2N2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

4-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H18Cl2N2O3S/c20-15-9-14(10-16(21)11-15)19-6-3-17(26-19)12-23-8-7-13-1-4-18(5-2-13)27(22,24)25/h1-6,9-11,23H,7-8,12H2,(H2,22,24,25)

InChI Key

UGWWQRKXYRRXRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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